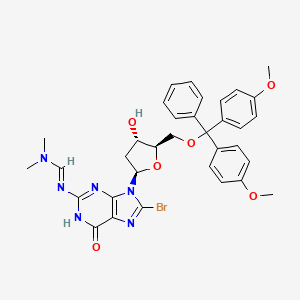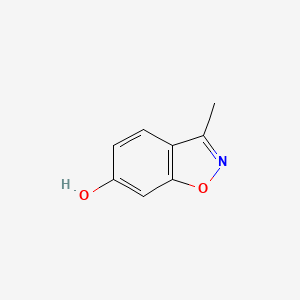
5-(5-Amino-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Amino-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as 5-AP-T, is an organic compound derived from pyrazole and triazole. It is a member of the pyrazolotriazole family, which has been studied for its potential applications in pharmaceuticals, agrochemicals, and other areas. In
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : A number of studies focus on the synthesis of related compounds. For instance, Nayak and Poojary (2019) describe the synthesis of a related compound using ethanol and acetic acid, with insights into its potential inhibitory action through docking studies with human prostaglandin reductase (Nayak & Poojary, 2019).
Chemical Modification and Analysis : Al‐Azmi and Mahmoud (2020) discuss the successful synthesis of novel derivatives characterized by spectroscopic analyses, highlighting their use as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Biological and Pharmacological Activities
Antimicrobial Properties : Research has shown that certain derivatives exhibit significant antimicrobial properties. This is evident in the work of Al‐Azmi and Mahmoud (2020), who evaluated the synthesized compounds as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Analgesic and Antioxidant Activities : Karrouchi et al. (2016) synthesized Schiff bases of related compounds and found them to have notable analgesic and antioxidant properties (Karrouchi et al., 2016).
Structural and Molecular Studies
Molecular Docking Studies : Studies like those conducted by Nayak and Poojary (2019) involve molecular docking to understand the binding interactions of the synthesized compounds, providing insights into their potential inhibitory action (Nayak & Poojary, 2019).
X-ray Analysis and Spectroscopy : The research also includes the use of X-ray analysis and various spectroscopy techniques to confirm the structures of the synthesized compounds, as seen in the work of Al‐Azmi and Mahmoud (2020) (Al‐Azmi & Mahmoud, 2020).
properties
IUPAC Name |
3-(5-amino-1-phenylpyrazol-4-yl)-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O/c12-9-8(10-14-11(18)16-15-10)6-13-17(9)7-4-2-1-3-5-7/h1-6H,12H2,(H2,14,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPTVTSKVAEQMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C3=NNC(=O)N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Amino-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B1384206.png)
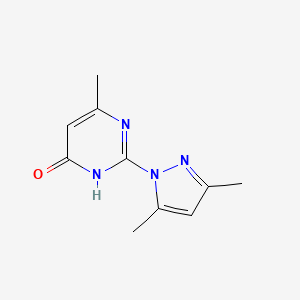

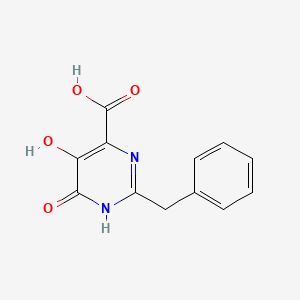

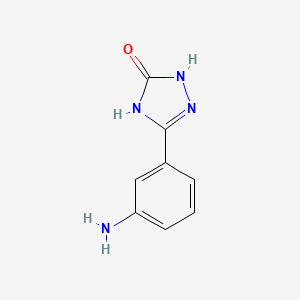
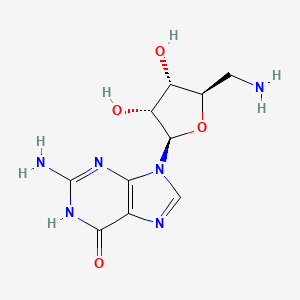
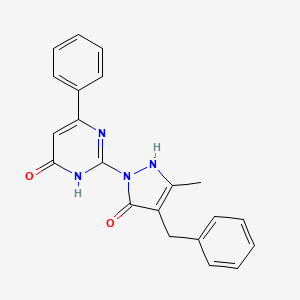
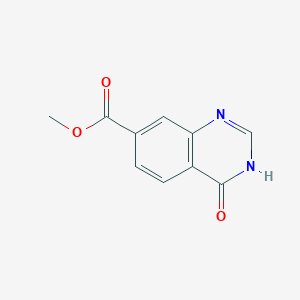
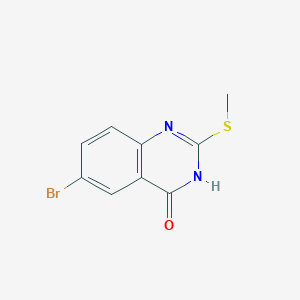
![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1384224.png)
![[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384225.png)
